molecular formula C9H13IN2O5 B15135530 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

Cat. No.: B15135530
M. Wt: 356.11 g/mol
InChI Key: XNERHBMVFQOZMS-XCXKOOTESA-N
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Description

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a hydroxymethyl group, and an iodinated diazinane ring. Its molecular formula is C9H11IN2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione typically involves multiple steps. One common method includes the iodination of a precursor compound, such as a nucleoside analog, under controlled conditions. The reaction often requires the use of iodine or an iodine-containing reagent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione is unique due to its iodinated diazinane ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a therapeutic agent compared to other nucleoside analogs .

Properties

Molecular Formula

C9H13IN2O5

Molecular Weight

356.11 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1

InChI Key

XNERHBMVFQOZMS-XCXKOOTESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)I)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)I)CO)O

Origin of Product

United States

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